

# Regaloside F: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Regaloside F

Cat. No.: B11933746

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## Introduction

**Regaloside F** is a naturally occurring phenylpropanoid glycerol glucoside isolated from the bulbs of various *Lilium* species. As a member of the **regaloside** family, it shares a common structural backbone with other known bioactive compounds, suggesting its potential as a valuable subject for pharmacological and therapeutic research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Regaloside F**, along with comprehensive experimental protocols for its isolation and characterization.

## Chemical Structure and Properties

**Regaloside F** is characterized by a glycerol backbone linked to a glucose moiety and a phenylpropanoid group. While the definitive published 2D structure and complete spectral data are detailed in specialized publications, the fundamental structure is presented below.

Molecular Formula:  $C_{19}H_{26}O_{11}$  [1]

Molecular Weight: 430.40 g/mol [1]

## Physicochemical Data

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>19</sub> H <sub>26</sub> O <sub>11</sub> | [1]       |
| Molecular Weight  | 430.40 g/mol                                    | [1]       |
| Appearance        | White powder                                    | -         |
| Solubility        | Soluble in methanol, ethanol, DMSO              | -         |

## Spectral Data Summary

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the unambiguous identification of **Regaloside F**. While specific spectra are found in dedicated studies, the following table summarizes the expected key spectral features based on its structural class.

| Technique           | Key Expected Signals   |
|---------------------|--|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons of the phenylpropanoid moiety, protons of the glycerol backbone, and protons of the glucose unit.            |
| <sup>13</sup> C NMR | Carbon signals for the phenylpropanoid ring, carbonyl group, glycerol backbone, and the glucose moiety.  |
| Mass Spec.          | A molecular ion peak [M+H] <sup>+</sup> or [M-H] <sup>-</sup> corresponding to the molecular weight, along with characteristic fragmentation patterns. |

## Biological Activities

Preliminary studies have indicated that **Regaloside F**, along with other phenylpropanoid glycerol glucosides, possesses noteworthy biological activities.

## Antioxidant Activity

**Regaloside F** has been evaluated for its antioxidant potential. A study by Choi et al. (2024) investigated the antioxidant effects of eight regalosides, including **Regaloside F**, using DPPH and ABTS radical scavenging assays.[2] While the study highlighted that regalosides C, E, and K exhibited the most significant antioxidant effects, it provides a basis for further investigation into the structure-activity relationships within this compound class.[2]

## Inhibition of Glucose Production

Research into the effects of phenylpropanoid glycerol glucosides on glucose metabolism has shown promising results. A study on related compounds from *Lilium longiflorum* demonstrated the potential of this chemical class to inhibit glucose production in hepatocytes, suggesting a possible role in managing hyperglycemia.[3][4][5] Although this study did not specifically report on **Regaloside F**, the shared chemical scaffold suggests it may exhibit similar activities.

## Experimental Protocols

### Isolation of Regaloside F from Lilium Bulbs

The following is a general protocol for the isolation of regalosides from *Lilium* species, based on established phytochemical methods.



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**Figure 1.** General workflow for the isolation of **Regaloside F**.

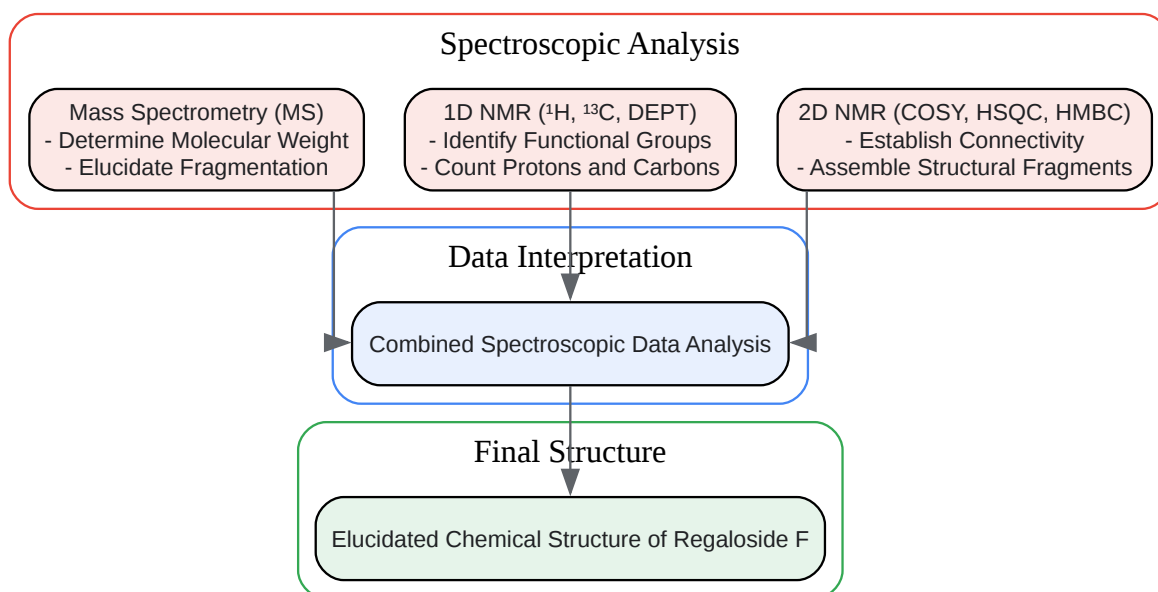
Methodology:

- **Extraction:** Fresh bulbs of a *Lilium* species are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing **Regaloside F** (typically the ethyl acetate or n-butanol fraction) is collected.
- **Purification:** The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing **Regaloside F** are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## Structure Elucidation

The chemical structure of **Regaloside F** is determined using a combination of spectroscopic techniques.



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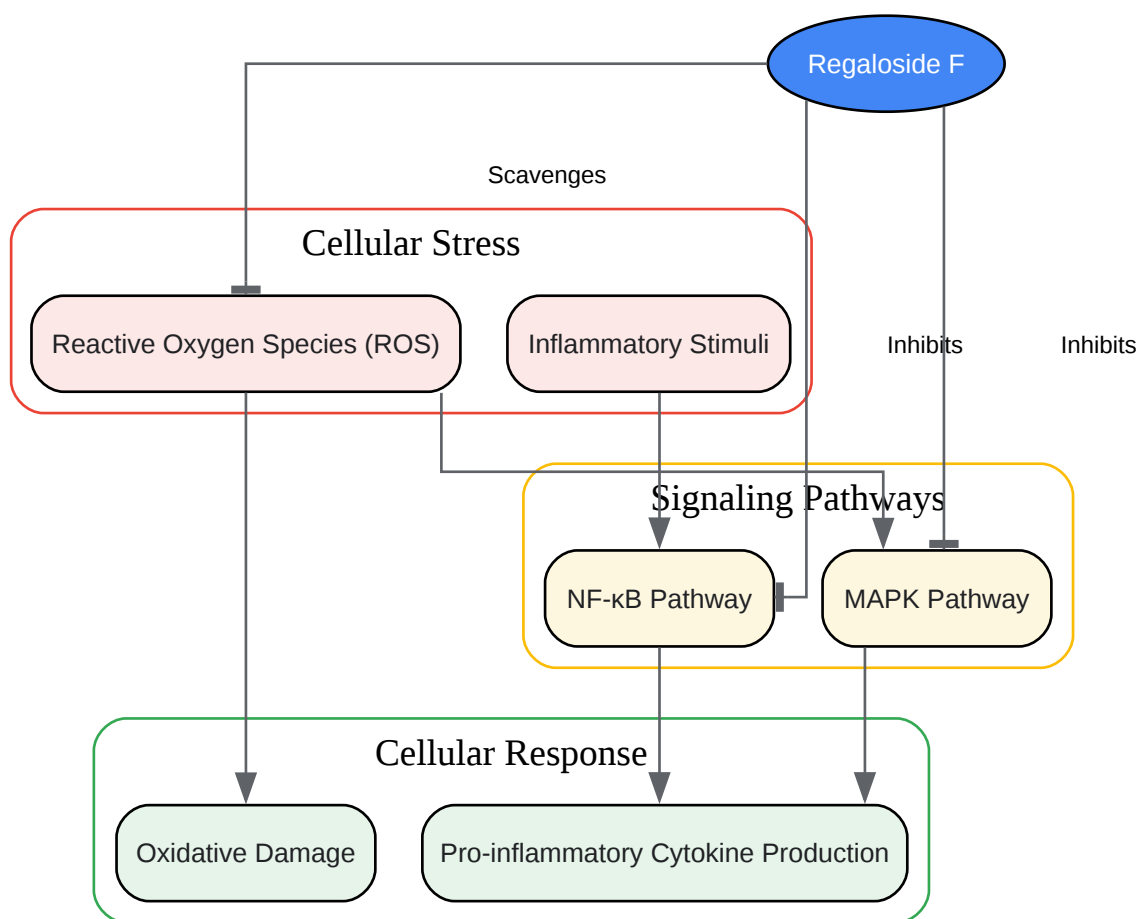
**Figure 2.** Logical flow for the structural elucidation of **Regaloside F**.

Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which provides information about the different structural motifs within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1D NMR:  $^1\text{H}$  NMR provides information on the number and chemical environment of protons.  $^{13}\text{C}$  NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons).
  - 2D NMR: Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments (the phenylpropanoid moiety, the glycerol unit, and the glucose).

## Signaling Pathways and Logical Relationships

The biological activities of phenylpropanoid glycosides are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by **Regaloside F** are still under investigation, a potential mechanism for its antioxidant and anti-inflammatory effects is proposed below.



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**Figure 3.** Proposed mechanism of action for the antioxidant and anti-inflammatory effects of **Regaloside F**.

Description: **Regaloside F** may exert its therapeutic effects by directly scavenging reactive oxygen species (ROS) and by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This dual action can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative cellular damage.

## Conclusion

**Regaloside F** represents a promising natural product with potential applications in human health, particularly in the areas of antioxidant and anti-inflammatory therapies. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic

potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

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